molecular formula C19H22N2OS B5853308 N-{[(4-isopropylphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide

N-{[(4-isopropylphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide

Cat. No. B5853308
M. Wt: 326.5 g/mol
InChI Key: UQVDMBWZNDYBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-isopropylphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide, commonly known as D3576, is a chemical compound that belongs to the class of benzamide derivatives. The compound is widely used in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

D3576 exerts its biological effects by binding to a hydrophobic pocket in the KIX domain of CBP. This binding disrupts the interaction between CBP and CREB, leading to the suppression of CREB-dependent gene expression. D3576 has also been shown to inhibit the interaction between CBP and other transcription factors, including NF-κB and p53.
Biochemical and Physiological Effects:
D3576 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. D3576 has also been shown to improve glucose metabolism in obese mice, suggesting that it may have potential as a treatment for diabetes. Additionally, D3576 has been shown to inhibit the replication of the influenza virus, suggesting that it may have potential as an antiviral agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using D3576 in lab experiments is its specificity for the KIX domain of CBP. This specificity allows researchers to selectively inhibit the interaction between CBP and specific transcription factors, providing a valuable tool for studying the role of protein-protein interactions in various biological processes. One limitation of using D3576 is its relatively low potency, which may require higher concentrations to achieve the desired biological effects.

Future Directions

There are several potential future directions for research involving D3576. One area of research could focus on identifying more potent analogs of D3576 that could be used as potential drug candidates. Another area of research could focus on investigating the role of CBP and its interactions with other transcription factors in various disease states, including cancer and diabetes. Additionally, future research could focus on investigating the potential use of D3576 as an antiviral agent against other viruses, such as SARS-CoV-2.

Synthesis Methods

The synthesis of D3576 involves the reaction between 4-isopropylaniline and 2,4-dimethylbenzoyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine in anhydrous dichloromethane. The resulting product is then purified using column chromatography to obtain pure D3576 in the form of a white solid.

Scientific Research Applications

D3576 is widely used in scientific research as a tool compound to study the role of protein-protein interactions in various biological processes. It is also used as a chemical probe to investigate the function of specific proteins and to identify potential drug targets. D3576 has been shown to inhibit the interaction between the transcription factor CREB and its coactivator CBP, leading to the suppression of CREB-dependent gene expression.

properties

IUPAC Name

2,4-dimethyl-N-[(4-propan-2-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-12(2)15-6-8-16(9-7-15)20-19(23)21-18(22)17-10-5-13(3)11-14(17)4/h5-12H,1-4H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVDMBWZNDYBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-{[4-(propan-2-yl)phenyl]carbamothioyl}benzamide

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